molecular formula C11H15N3O4 B12927047 3,N4-Ethano-2'-deoxycytidine CAS No. 76495-80-2

3,N4-Ethano-2'-deoxycytidine

Cat. No.: B12927047
CAS No.: 76495-80-2
M. Wt: 253.25 g/mol
InChI Key: KWPGIQIGXCZEFG-QXFUBDJGSA-N
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Description

3,N4-Ethano-2'-deoxycytidine is an exocyclic deoxycytidine derivative that serves as a critical tool for studying DNA damage and its biological consequences. This adduct is formed in cellular DNA upon exposure to certain carcinogens, such as the antitumor drug 1,3-bis(2-chloroethyl)-nitrosourea . It is chemically related to the 3,N4-etheno-2'-deoxycytidine adduct, with both being investigated for their roles in mutagenesis and carcinogenesis . In biochemical research, 3,N4-Ethano-2'-deoxycytidine is incorporated into oligodeoxynucleotides for site-specific studies. Its primary research value lies in probing the miscoding potential of DNA lesions and the mechanisms of translesion synthesis. When used as a template in primer extension assays catalyzed by DNA polymerases like the Klenow fragment of E. coli DNA polymerase I, this adduct demonstrates miscoding properties. Research shows that DNA primers can be extended opposite the lesion, primarily incorporating dAMP and dTMP. At higher enzyme concentrations, fully extended products containing dAMP and dGMP, as well as one-base and two-base deletions, have been observed . This miscoding profile makes it a valuable model for understanding how specific DNA adducts can lead to fixed mutations. The compound is synthesized and can be incorporated into oligomeric DNA using the phosphoramidite route and automated methods, enabling precise biochemical and structural studies . Researchers utilize this adduct to investigate fundamental processes of DNA replication fidelity, the mutagenic potential of exocyclic adducts, and the efficacy of DNA repair pathways. 3,N4-Ethano-2'-deoxycytidine is supplied for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

76495-80-2

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C11H15N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1,3,7-8,10,15-16H,2,4-6H2/t7-,8+,10+/m0/s1

InChI Key

KWPGIQIGXCZEFG-QXFUBDJGSA-N

Isomeric SMILES

C1CN2C(=N1)C=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C1CN2C(=N1)C=CN(C2=O)C3CC(C(O3)CO)O

Origin of Product

United States

Mechanisms of 3,n4 Ethano 2 Deoxycytidine Formation and Integration

Chemical Pathways of Ethano Bridge Formation from Precursors

The formation of the exocyclic DNA adduct, 3,N4-ethano-2'-deoxycytidine (EdC), is a recognized outcome of exposure to certain antitumor drugs, specifically chloroethylnitrosoureas like N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU). nih.govoup.com These potent alkylating agents are known to generate various DNA lesions, including inter-strand cross-links and exocyclic adducts. oup.com The generation of EdC from BCNU follows a specific chemical pathway. oup.comnih.gov The process is initiated by the alkylation of the N-3 position of a 2'-deoxycytidine (B1670253) residue in DNA by the BCNU. oup.com This initial reaction forms a 3-chloroethylcytidine intermediate. nih.gov Subsequently, this intermediate undergoes an intramolecular cyclization, where the exocyclic N4-amino group of the cytosine base attacks the chloroethyl moiety, leading to the formation of the stable ethano bridge and the EdC adduct. oup.comnih.gov This particular adduct is believed to contribute to the cytotoxic and carcinogenic properties associated with BCNU. oup.com

Distinction from Etheno Adduct Biogenesis from Lipid Peroxidation Products

It is critical to differentiate the formation of 3,N4-ethano-2'-deoxycytidine (EdC) from that of etheno adducts, such as 3,N4-etheno-2'-deoxycytidine (εdC), as their origins and the nature of their chemical structures are distinct. nih.govnih.gov Etheno adducts are primarily formed endogenously through lipid peroxidation, a process linked to oxidative stress. nih.govnih.govepa.gov During lipid peroxidation, reactive aldehydes like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA) are generated. mdpi.comresearchgate.net These aldehydes can then react with DNA bases, including deoxycytidine, to form exocyclic etheno adducts. nih.govepa.govresearchgate.net

The key distinction lies in the precursor molecules and the resulting chemical bridge. The ethano bridge in EdC is a saturated, two-carbon linkage originating from the chloroethyl group of exogenous agents like BCNU. oup.com In contrast, the etheno bridge in εdC is an unsaturated, double-bonded linkage resulting from the reaction of endogenous reactive aldehydes. nih.govnih.gov Therefore, EdC serves as a biomarker for exposure to specific external carcinogens, whereas εdC is an indicator of endogenous oxidative damage. nih.gov

In Vitro Synthesis and Oligonucleotide Incorporation Chemistry

The study of the biological consequences of the EdC lesion necessitates its site-specific placement within a DNA sequence. This is achieved through the chemical synthesis of an EdC phosphoramidite (B1245037) building block, which can then be incorporated into oligonucleotides using automated solid-phase DNA synthesis. oup.comnih.gov The synthesis of the EdC phosphoramidite is a multi-step process that has been reliably established. nih.govoup.com

The general strategy involves using a protected form of EdC that is compatible with the phosphoramidite chemistry used in DNA synthesizers. oup.com The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, and the 3'-position is modified to contain the reactive phosphoramidite moiety. oup.com Once synthesized, this modified EdC monomer can be introduced at any desired position in a growing DNA chain during automated synthesis. oup.comnih.gov This allows researchers to create custom DNA strands containing the EdC adduct at a precise location for subsequent experiments. nih.govoup.com

A significant challenge in the synthesis of oligonucleotides containing EdC is the adduct's sensitivity to certain reagents used in standard automated DNA synthesis protocols, particularly the capping step. oup.comnih.govnih.gov The capping step, which typically employs acetic anhydride, is designed to block unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. oup.comnih.gov

However, the EdC adduct is susceptible to reaction with acetic anhydride. oup.comnih.govnih.gov This can lead to the formation of multiple acetylated, ring-opened products, which compromises the integrity of the final oligonucleotide. oup.comnih.gov The N4 nitrogen atom in the ethano-dC structure is significantly more basic compared to that in a standard deoxycytidine, which contributes to its reactivity with the capping reagent. oup.com To circumvent this issue, a common and successful strategy is to omit the capping step immediately after the incorporation of the EdC phosphoramidite and in all subsequent synthesis cycles. oup.comnih.govnih.gov While this can increase the risk of generating failure sequences, it preserves the structure of the EdC lesion. oup.com

The synthesis of oligonucleotides containing EdC can be complicated by the formation of various oligomeric byproducts. oup.comacs.org These byproducts can arise from the aforementioned sensitivity of the EdC adduct to the synthesis reagents and from the potential for incomplete reactions during the synthesis cycles. oup.com

If the capping step is omitted to protect the EdC adduct, any failure sequences (oligonucleotides that did not successfully couple in a given cycle) will have a free 5'-hydroxyl group and can be extended in subsequent cycles, leading to the formation of deletion mutants (n-1, n-2, etc.). oup.com Furthermore, the reaction of EdC with the capping reagent, if used, results in a heterogeneous mixture of acetylated and ring-opened products. oup.comnih.gov These various byproducts can complicate the purification of the desired full-length oligonucleotide and may interfere with subsequent biological or structural analyses. Therefore, careful purification, often using methods like high-performance liquid chromatography (HPLC), is essential to isolate the correct product. oup.comacs.org

Molecular Recognition and Structural Consequences of 3,n4 Ethano 2 Deoxycytidine in Nucleic Acids

Conformational Perturbations Induced by 3,N4-Ethano-2'-deoxycytidine in DNA Duplexes

Detailed structural studies, such as those conducted using Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, specifically for 3,N4-ethano-2'-deoxycytidine within a DNA duplex are not extensively available in the current scientific literature. Much of the existing structural data on related exocyclic adducts focuses on the vinyl chloride-induced lesion 3,N4-etheno-2'-deoxycytidine (εC).

While both ethano-dC and εC feature a cyclic structure involving the N3 and N4 positions of deoxycytidine, the saturated ethano bridge in ethano-dC confers a different stereochemistry compared to the unsaturated etheno bridge in εC. This structural difference is expected to influence the local conformation of the DNA duplex. For εC, studies have shown that it can induce a slight bend at the lesion site without causing major disruptions to the sugar-phosphate backbone nih.gov. The εC adduct itself tends to be displaced and shifted towards the major groove of the DNA helix nih.gov. It is plausible that ethano-dC would induce similar, yet distinct, conformational changes due to the different geometry of the ethano group. However, without specific experimental data for ethano-dC, a detailed description of the induced conformational perturbations remains speculative.

Altered Hydrogen Bonding and Base Pairing Characteristics of 3,N4-Ethano-2'-deoxycytidine Adducts

The formation of the 3,N4-ethano bridge fundamentally alters the hydrogen bonding capabilities of the deoxycytidine base. In a standard Watson-Crick base pair, deoxycytidine forms three hydrogen bonds with deoxyguanosine. The ethano adduct physically blocks the Watson-Crick face of the base, preventing this canonical pairing.

Chemically, the electron distribution in ethano-dC is different from that in unmodified cytosine. The presence of an amide resonance between N1 and O2, and an amidino conjugation across N3-C4-N4, makes the N4 nitrogen atom significantly more basic oup.com. This altered electronic character, combined with the steric hindrance of the ethano bridge, dictates its interactions with incoming nucleotides during DNA replication.

The altered structure of 3,N4-ethano-2'-deoxycytidine leads to significant miscoding during DNA replication. Studies have shown that DNA polymerases frequently incorporate incorrect nucleotides opposite this lesion. When encountered by the Klenow fragment of DNA polymerase that lacks exonuclease activity, ethano-dC primarily acts as a blocking lesion. However, nucleotide incorporation does occur at notable frequencies.

Research has quantified the incorporation of different deoxynucleoside monophosphates opposite ethano-dC. The findings indicate a promiscuous pattern of base pairing, with a clear preference for the incorporation of dAMP and TMP. Specifically, dAMP is incorporated opposite ethano-dC with a frequency of 22%, while TMP is incorporated at 16%. The incorporation of dGMP and dCMP is less frequent, at 5.3% and 1.2% respectively. Additionally, a one-base deletion was also observed in a small fraction of cases (0.6%).

This pattern of nucleotide incorporation highlights the disruptive nature of the ethano-dC adduct on the fidelity of DNA replication. The preference for purine (dAMP) and pyrimidine (TMP) incorporation suggests that the lesion can adopt conformations that accommodate these non-canonical pairings, likely through altered hydrogen bonding schemes that differ significantly from the standard Watson-Crick geometry.

Nucleotide Incorporation Opposite 3,N4-Ethano-2'-deoxycytidine

Incorporated NucleotideFrequency of Incorporation (%)
dAMP22
TMP16
dGMP5.3
dCMP1.2
One-base deletion0.6

Influence on DNA Helical Structure and Local Geometry within Duplexes

Given the structural similarities, it is reasonable to hypothesize that ethano-dC would also introduce local distortions to the DNA helix. The saturated nature of the ethano bridge may lead to different degrees of helical bending or base displacement compared to the planar etheno group. However, without direct structural data for ethano-dC-containing DNA duplexes, the precise impact on helical parameters such as rise, twist, and slide remains to be elucidated. The miscoding data strongly suggests that the local geometry is sufficiently perturbed to disrupt the normal template function of the base during DNA synthesis.

Enzymatic Processing and Biological Impact of 3,n4 Ethano 2 Deoxycytidine

Interactions with DNA Polymerases and Replicative Fidelity

The presence of 3,N4-ethano-2'-deoxycytidine in a DNA template poses a significant challenge to DNA polymerases, the enzymes responsible for synthesizing new DNA strands. The bulky ethano group distorts the DNA helix, affecting the accuracy and efficiency of these enzymes.

Nucleotide Misincorporation Frequencies Opposite 3,N4-Ethano-2'-deoxycytidine

When a replicative DNA polymerase encounters 3,N4-ethano-2'-deoxycytidine, its ability to correctly "read" the damaged base and insert the corresponding nucleotide (deoxyguanosine, dG) is compromised. This often leads to the insertion of an incorrect nucleotide, a process known as misincorporation. The frequency and type of misincorporation vary depending on the specific DNA polymerase involved.

Studies using the Klenow fragment of E. coli DNA polymerase I, which lacks a proofreading exonuclease function (exo-), have shown that it can incorporate all four standard deoxynucleotides opposite the ethano-dC lesion. nih.govoup.com The most frequent misincorporation is dAMP (deoxyadenosine monophosphate), followed by dTMP (deoxythymidine monophosphate). nih.govoup.com

Mammalian DNA polymerases also exhibit significant miscoding when encountering this adduct. nih.gov

DNA Polymerase α (Pol α) primarily incorporates dTMP and dAMP opposite the lesion. nih.gov

DNA Polymerase δ (Pol δ) also favors the incorporation of dTMP, with lesser amounts of dAMP and dGMP. nih.gov

DNA Polymerase β (Pol β) , in contrast, mainly incorporates dCMP (the correct nucleotide) and dAMP. nih.gov

These in vitro findings align with mutagenesis studies in mammalian cells, which have identified both εdC→T transitions and εdC→A transversions, highlighting the mutagenic potential of this lesion. nih.gov

Misincorporation Frequencies Opposite 3,N4-Ethano-2'-deoxycytidine by Klenow Fragment (exo-)

Incorporated NucleotideFrequency (%)Reference
dAMP22 nih.govoup.com
dTMP16 nih.govoup.com
dGMP5.3 nih.govoup.com
dCMP1.2 nih.govoup.com
One-base deletion0.6 nih.govoup.com

Translesion DNA Synthesis Across 3,N4-Ethano-2'-deoxycytidine Lesions

While replicative polymerases are often blocked by DNA lesions, specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, can bypass such damage, albeit often with lower fidelity. nih.govuconn.edu This process, called translesion synthesis, is a damage tolerance mechanism that prevents the stalling of replication forks, which could otherwise lead to cell death. mdpi.comnih.gov

The 3,N4-ethano-2'-deoxycytidine adduct is considered a strong blocking lesion for many polymerases. nih.govoup.com However, under certain conditions, some polymerases can facilitate bypass. For instance, with high concentrations of the Klenow fragment, small amounts of fully extended DNA products can be formed. nih.gov This suggests that while difficult, bypass is not impossible. Specialized Y-family TLS polymerases are known to be recruited to handle bulky lesions that halt the main replicative machinery. uconn.edu While specific studies on the direct interaction of all human TLS polymerases with ethano-dC are limited, their known function is to replicate past lesions that block replicative polymerases like Pol δ. nih.gov

DNA Synthesis Chain Termination by 3,N4-Ethano-2'-deoxycytidine

The 3,N4-ethano-2'-deoxycytidine adduct acts as a significant impediment to DNA synthesis, frequently causing the polymerase to stall and terminate the growing DNA chain. nih.govoup.comnih.gov This is a primary characteristic of this lesion, making it a potent replication-blocking adduct. nih.govoup.com

Studies have shown that primer extension is significantly retarded at the site of the lesion and even one base before it. oup.com The blockage is not absolute, as some bypass can occur, particularly with increased incubation time or high polymerase concentrations. oup.comnih.gov However, the principal effect is the halting of DNA synthesis, which can trigger cellular stress responses and potentially lead to cell cycle arrest or apoptosis if the lesion is not repaired. nih.govnih.gov This contrasts with other adducts like 3,N4-etheno-2'-deoxycytidine, which allows for more efficient translesional synthesis. nih.gov

Effect on DNA Polymerase Exonuclease Activity

Many high-fidelity DNA polymerases possess a 3'→5' exonuclease activity, also known as proofreading. This function allows the polymerase to remove a misincorporated nucleotide from the growing DNA strand, thereby enhancing replication accuracy. The presence of a DNA adduct like 3,N4-ethano-2'-deoxycytidine can interfere with this proofreading mechanism.

When the Klenow fragment with intact exonuclease activity (exo+) was used in primer extension assays with an ethano-dC template, the amount of fully extended product was drastically reduced compared to the exo- version. oup.com After 60 minutes, the exo- Klenow fragment produced approximately 45% fully extended product, while the exo+ version only yielded 6%. oup.com This suggests that the proofreading function of the exo+ polymerase minimizes base insertion opposite the lesion, likely by repeatedly excising any nucleotide that is incorporated. oup.com This is a common mechanism where the polymerase stalls, and the unstable primer-template junction at the lesion site allows the 3' end to enter the exonuclease site for removal.

Modulation of DNA Replication Dynamics

When a high-fidelity replicative polymerase encounters this bulky adduct, the entire replication machinery can pause or stall. nih.gov This stalling can lead to the uncoupling of the helicase (which unwinds the DNA) and the polymerase. If the blockage is persistent, it can lead to the collapse of the replication fork, potentially causing double-strand breaks, which are highly toxic to the cell. To prevent this, cells activate complex signaling pathways, often involving specialized translesion synthesis (TLS) polymerases that are recruited to the stalled fork to bypass the damage and allow replication to resume. uconn.eduyoutube.com Therefore, the ethano-dC lesion can initiate a switch from high-fidelity replication to a more error-prone damage tolerance mechanism, thereby affecting the stability and integrity of the entire genome.

DNA Repair Pathways and 3,N4-Ethano-2'-deoxycytidine

To maintain genomic integrity, cells have evolved multiple DNA repair pathways to remove various types of DNA damage. The repair of exocyclic adducts like 3,N4-ethano-2'-deoxycytidine can be complex.

One major pathway for dealing with base damage is Base Excision Repair (BER) . BER is typically initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov However, for bulky adducts like etheno and ethano derivatives, the efficiency of BER can be limited. For the related lesion, 3,N4-ethenocytosine (εC), the human AAG/MPG glycosylase binds to the lesion but cannot excise it, which in turn blocks other repair enzymes. nih.gov

Another critical pathway is Nucleotide Excision Repair (NER) , which is responsible for removing bulky, helix-distorting lesions. genesilico.plresearchgate.net Given that 3,N4-ethano-2'-deoxycytidine causes significant distortion, NER is a likely candidate for its removal. The NER machinery recognizes the distorted helix, excises a short single-stranded DNA segment containing the adduct, and a DNA polymerase then fills the resulting gap using the undamaged strand as a template. genesilico.plyoutube.com

More recently, direct reversal of damage by AlkB family of dioxygenases has been identified as a key repair mechanism for certain exocyclic adducts. nih.govwikipedia.org The human AlkB homolog 2 (ALKBH2) has been shown to directly repair 3,N4-ethenocytosine (εC) lesions. nih.gov These enzymes use an oxidative mechanism to remove the alkyl or etheno group, restoring the original base without excising it from the DNA backbone. nih.govresearchgate.net It is plausible that ALKBH proteins could also play a role in the repair of the structurally similar 3,N4-ethano-2'-deoxycytidine adduct. nih.govmdpi.com

Recognition and Excision by DNA Glycosylases (e.g., Human Thymine-DNA Glycosylase)

DNA glycosylases are the frontline enzymes in the Base Excision Repair (BER) pathway, responsible for recognizing and removing damaged or modified bases. researchgate.netnih.gov Human Thymine-DNA Glycosylase (TDG), a key enzyme in this family, has been studied for its ability to process exocyclic adducts. wikipedia.orgkenyon.edu Research investigating the capacity of TDG to excise 3,N4-ethanocytosine (the base component of ethano-dC) found that the enzyme does not remove this adduct. researchgate.net This indicates that ethano-dC is a poor substrate for TDG, a critical finding that suggests it may evade this primary repair mechanism. The inability of TDG to efficiently excise the ethano adduct contrasts with its known activity on other lesions, highlighting the specificity of the enzyme's active site. kenyon.eduresearchgate.net

Substrate Specificity of Repair Enzymes for Ethano Adducts in Comparison to Etheno Adducts

The substrate specificity of DNA repair enzymes is highly refined, and a comparison between the ethano- and etheno- forms of exocyclic adducts illustrates this. While 3,N4-ethanocytosine is not excised by human TDG, the structurally related 3,N4-ethenocytosine (εC) is a known substrate for the enzyme. researchgate.netnih.gov This difference in processing is attributed to the saturation of the exocyclic ring in the ethano adduct versus the unsaturated ring in the etheno adduct. oup.com

This trend is not universal across all exocyclic adducts and enzymes. For instance, human alkylpurine-DNA N-glycosylase (APNG) can recognize and excise both 1,N6-ethanoadenine (ΕA) and its etheno counterpart, 1,N6-ethenoadenine (εA), although the repair efficiencies may differ. oup.com A broader look at etheno adducts shows they are substrates for a variety of repair enzymes within the Base Excision Repair (BER) and Direct Reversal (DR) pathways, including AAG, SMUG1, MBD4, and ALKBH proteins. nih.govoup.com The poor recognition of 3,N4-ethano-2'-deoxycytidine by TDG, compared to the efficient repair of its etheno analog, suggests that ethano adducts may be more persistent in the genome. researchgate.net

Table 1: Comparative Substrate Specificity of Repair Enzymes
AdductRepair EnzymeExcision ActivitySource
3,N4-Ethanocytosine (EC)Human Thymine-DNA Glycosylase (TDG)Not Excised researchgate.net
3,N4-Ethenocytosine (εC)Human Thymine-DNA Glycosylase (TDG)Excised nih.gov
8-(hydroxymethyl)-3,N4-ethenocytosine (8-hm-εC)Human Thymine-DNA Glycosylase (TDG)Excised researchgate.net
1,N6-Ethanoadenine (ΕA)Human Alkylpurine-DNA N-glycosylase (APNG)Excised oup.com
1,N6-Ethenoadenine (εA)Human Alkylpurine-DNA N-glycosylase (APNG)Excised oup.com

Mutagenic Potential and Spectrum Associated with 3,N4-Ethano-2'-deoxycytidine

When DNA lesions are not repaired, they can interfere with the fidelity of DNA replication, leading to mutations. 3,N4-Ethano-2'-deoxycytidine is primarily a replication-blocking lesion; however, when DNA polymerases do manage to bypass it, they can introduce specific types of errors. nih.govoup.com

Induction of Specific Mutational Events (e.g., One-Base Deletions)

Studies using DNA polymerases in vitro have demonstrated the mutagenic consequences of encountering 3,N4-ethano-2'-deoxycytidine. While the lesion often halts the polymerase, translesion synthesis can occur, leading to the misincorporation of incorrect nucleotides opposite the adduct. nih.gov When tested with the exo(-)Klenow fragment of DNA polymerase I, all four standard deoxynucleotides were incorporated opposite ethano-dC, with dAMP and TMP being the most frequent. nih.govoup.com

A significant and distinct mutational event associated with this adduct is the induction of frameshift mutations, specifically one-base deletions. nih.govnih.govoup.com In vitro experiments have quantified the frequency of one-base deletions at approximately 0.6% when the exo(-)Klenow fragment encounters an ethano-dC lesion. nih.govoup.com The formation of both base substitutions and deletions highlights the disruptive nature of this adduct to the polymerase active site. nih.gov

Table 2: Nucleotide Incorporation and Deletion Opposite 3,N4-Ethano-2'-deoxycytidine by exo(-)Klenow Fragment
Incorporated Base / EventFrequency (%)Source
dAMP22% nih.govoup.com
TMP16% nih.govoup.com
dGMP5.3% nih.govoup.com
dCMP1.2% nih.govoup.com
One-base deletion0.6% nih.govoup.com

Comparative Analysis of Mutagenic Profiles with Other Exocyclic Adducts

The mutagenic profile of 3,N4-ethano-2'-deoxycytidine is distinct when compared to its unsaturated counterpart, 3,N4-etheno-2'-deoxycytidine (εdC). While both are miscoding lesions, ethano-dC acts as a much stronger block to DNA synthesis. nih.gov In contrast, DNA primers are more readily extended on a template containing εdC. nih.gov

A key difference lies in the types of mutations induced. With the Klenow fragment, the incorporation of dGMP and the generation of one-base deletions were observed opposite ethano-dC, but these events were not detected with εdC. nih.govoup.com Studies of εdC with mammalian DNA polymerases show it primarily causes base substitutions, leading to C→T transitions and C→A transversions, with only minor induction of deletions by specific polymerases like Pol β. nih.gov This comparison underscores that the subtle change from a saturated ethano bridge to an unsaturated etheno bridge significantly alters both the repair and the mutagenic outcome of the lesion. nih.gov

Analytical Methodologies and Characterization in Academic Research

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The determination of the precise molecular structure of 3,N4-etheno-2'-deoxycytidine and its behavior within DNA duplexes relies heavily on advanced spectroscopic and spectrometric methods.

Electrospray Mass Spectrometry (ESI-MS) and Collision-Induced Dissociation (CID)

Electrospray mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of non-volatile and thermally labile molecules like nucleosides and oligonucleotides. In the analysis of oligonucleotides containing εdC, ESI-MS provides confirmation of the correct molecular mass, ensuring the successful incorporation of the adduct. oup.com For instance, a 24-mer oligonucleotide containing a single εdC lesion was analyzed by ESI-MS, which confirmed its high purity and provided a molecular mass of 7117.8 ± 4.0 Da, closely matching the calculated mass of 7117.7 Da. oup.com

Collision-Induced Dissociation (CID), often performed in tandem mass spectrometry (MS/MS), is used to fragment ions to obtain structural information. When acetylated, ring-opened products of εdC were formed during chemical synthesis, ESI-MS and CID experiments on a tandem quadrupole mass spectrometer were instrumental in their characterization. oup.com The fragmentation patterns observed in CID experiments help to identify the specific sites of modification within the molecule. Tandem MS experiments using argon as a collision gas have been employed to study εdC, with the instrument scanned over a mass-to-charge ratio (m/z) range of 150–1600. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structure of molecules in solution. High-resolution proton (¹H) NMR spectroscopy has been used to analyze the solution structure of oligodeoxynucleotide duplexes containing εdC. nih.govnih.gov These studies provide detailed insights into the conformational properties of the DNA helix when this lesion is present.

In one study, an oligodeoxynucleotide duplex with εdC opposite a thymidine (B127349) was analyzed. nih.gov The NMR data, including Nuclear Overhauser Effect (NOE) connectivities, indicated that the duplex maintains a right-handed helical structure with the majority of sugar puckers in the C2'-endo/C3'-exo range. nih.gov Crucially, the NOE data established a syn orientation for the glycosidic torsion angle of the εdC adduct. nih.gov This syn conformation is stabilized by a hydrogen bond between the thymine (B56734) and the εdC. nih.gov

Another NMR study investigated a duplex with εdC opposite a deoxyguanosine. nih.gov In this case, all residues, including the εdC adduct, were found to be in the anti orientation. nih.gov The εdC adduct exhibited a sugar pucker in the C3'-endo/C4'-exo region, a deviation from the typical C2'-endo conformation. nih.gov These NMR studies, often coupled with molecular dynamics simulations, provide detailed three-dimensional models that help to understand the structural perturbations caused by εdC and their potential correlation with its mutagenic properties. nih.govnih.gov

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the isolation and purification of oligonucleotides containing 3,N4-etheno-2'-deoxycytidine and for the detection of this adduct in biological samples.

High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Purification and Base Composition Verification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic oligonucleotides. oup.comnih.govumich.eduidtdna.com Following automated DNA synthesis, crude products are purified to isolate the desired full-length oligonucleotide containing the εdC adduct from shorter failure sequences and other impurities. oup.comumich.eduidtdna.com A common approach involves a double-pass HPLC procedure using a reverse-phase column, such as a µ-Bondapak C18 column. oup.com The purification process is typically monitored by UV detection. waters.com

After purification, the integrity and composition of the oligonucleotide are verified. researchgate.net This is often achieved by enzymatic digestion of the purified oligonucleotide into its constituent deoxynucleosides, followed by HPLC analysis to confirm the presence and correct ratio of the modified and unmodified bases. oup.comresearchgate.net

Purification StageHPLC ColumnMobile Phase GradientFlow RateDetection
First Pass (with 5'-DMT)Waters µ-Bondapak C18 (3.9 × 300 mm; 10 µ)16–35% acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.2) over 30 min1 ml/minPhotodiode Array
Second Pass (after detritylation)Waters µ-Bondapak C18 (3.9 × 300 mm; 10 µ)5–20% acetonitrile in 0.1 M triethylammonium acetate buffer (pH 7.2) over 30 min1 ml/minPhotodiode Array

Table 1. Example of a double-pass HPLC purification procedure for an oligonucleotide containing 3,N4-etheno-2'-deoxycytidine. oup.com

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (UPLC-ESI-MS/MS) for Adduct Detection

For the highly sensitive and specific detection of εdC in biological samples, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a state-of-the-art method. nih.govnih.govresearchgate.net This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov It has been successfully applied to quantify εdC in human white blood cells and urine. nih.govnih.gov

An ultrasensitive UPLC-MS/MS method was developed to detect and quantify both εdA and εdC in human white blood cells. nih.gov The detection limit for εdC was approximately 1.27 fmol in 20 μg of DNA, and the adduct could be detected in as little as 5 μg of DNA. nih.gov Similarly, a UPLC-ESI-MS/MS method for analyzing εdC in human urine achieved a detection capability of 0.3 fmol in 1.0 mL of urine. nih.gov These methods often employ stable isotope-labeled internal standards for accurate quantification. nih.govacs.org

Analytical MethodSample TypeDetection LimitReference
UPLC-MS/MSHuman White Blood Cell DNA~1.27 fmol in 20 µg DNA nih.gov
UPLC-ESI-MS/MSHuman Urine0.3 fmol in 1.0 mL nih.gov

Table 2. Detection limits of UPLC-MS/MS methods for 3,N4-etheno-2'-deoxycytidine.

Radiochemical Labeling and Detection Methods (e.g., ³²P-Postlabeling)

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, including 3,N4-etheno-2'-deoxycytidine. nih.govnih.govresearchgate.netresearchgate.netspringernature.com This technique is capable of detecting adducts at frequencies as low as one in 10¹⁰ normal nucleotides, making it suitable for studies involving low-level environmental exposures. nih.gov

The general procedure for ³²P-postlabeling involves four main steps:

Enzymatic digestion of DNA to 3'-mononucleotides. nih.gov

Enrichment of the adducted nucleotides. nih.gov

Labeling of the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase. nih.gov

Separation and quantification of the ³²P-labeled adducts, typically by thin-layer chromatography (TLC) or HPLC. nih.govnih.gov

A new ultrasensitive ³²P-postlabeling/TLC method was developed for the analysis of εdC in human urine. nih.gov This method involved purifying urine samples on a solid-phase C18 column followed by semi-preparative reverse-phase HPLC. nih.gov The purified εdC was then labeled using a multisubstrate deoxyribonucleoside kinase from Drosophila melanogaster. nih.gov This method achieved an absolute sensitivity of 0.1 fmol of εdC detectable in 500 µL of human urine. nih.gov

Immunochemical Detection Strategies (e.g., Competitive Radioimmunoassay with Monoclonal Antibodies)

Immunochemical methods are pivotal for the sensitive and specific quantification of DNA adducts such as 3,N4-etheno-2'-deoxycytidine (εdC), particularly at the low levels found in biological specimens. Competitive radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) that employ high-affinity monoclonal antibodies (mAbs) are prominent strategies for detecting this adduct.

Researchers have successfully developed specific monoclonal antibodies to identify and quantify εdC. For example, the monoclonal antibody EM-C-1 has been utilized in competitive RIAs to detect εdC. nih.gov This type of assay involves the separation of etheno adducts from DNA hydrolysates, often by high-performance liquid chromatography (HPLC), before immunoassay analysis. nih.gov The principle of competitive immunoassays is based on the competition between the unlabeled adduct in the sample and a labeled standard for a finite number of antibody binding sites. The resulting signal is inversely proportional to the amount of adduct in the sample, allowing for precise quantification.

The sensitivity of these immunochemical assays is a key advantage. A competitive RIA using a specific mAb for εdC demonstrated a detection limit of 187 femtomoles (fmol) at 50% inhibition of tracer-antibody binding. nih.gov Similarly, competitive ELISAs have been developed with detection limits as low as 18 fmol for certain etheno adducts. nih.gov Another ultrasensitive method combines immunoaffinity chromatography with ³²P-postlabeling, achieving a detection limit of less than 4 etheno adducts per 10⁹ parent deoxynucleotides. nih.gov These methods have been instrumental in quantifying εdC levels in the DNA of tissues from animals exposed to carcinogens like vinyl chloride and in human urine, where it may serve as a biomarker for oxidative stress. nih.govnih.gov

Table 1: Characteristics of a Monoclonal Antibody-Based Competitive Radioimmunoassay for εdC Detection

ParameterValueReference
Monoclonal AntibodyEM-C-1 nih.gov
Assay TypeCompetitive Radioimmunoassay (RIA) nih.gov
Detection Limit (at 50% inhibition)187 fmol nih.gov
Antibody Affinity Constant (K)2 x 10⁹ l/mol nih.gov

Site-Specific Adduct Placement in Oligodeoxynucleotides for Biochemical and Biophysical Studies

To elucidate the precise biological consequences of 3,N4-etheno-2'-deoxycytidine, researchers incorporate it as a single, site-specific lesion within synthetic oligodeoxynucleotides. This powerful technique enables detailed investigations into how the adduct affects DNA structure and interferes with biological processes like replication and repair.

The primary method for creating these modified DNA strands is through automated solid-phase phosphoramidite (B1245037) chemistry. nih.govoup.com A protected phosphoramidite derivative of the εdC adduct is first synthesized. nih.govresearchgate.net This building block is then incorporated at a specific, predetermined position during the automated synthesis of an oligodeoxynucleotide chain. nih.govnih.govresearchgate.net For the related adduct, 3,N⁴-ethano-2′-deoxycytidine, it was noted that the standard capping step in the synthesis protocol had to be omitted after the insertion of the lesion to prevent the formation of multiple unwanted products. oup.com Following synthesis, the final oligomer is deprotected and purified, typically using HPLC, and its composition is verified by enzymatic digestion and mass spectrometry. nih.govoup.com

These site-specifically modified oligodeoxynucleotides are invaluable tools for a range of studies. In biochemical assays, they are used as templates to study the miscoding potential of the εdC adduct during DNA synthesis by various DNA polymerases. nih.gov Such studies have revealed that polymerases can incorporate incorrect nucleotides opposite the εdC lesion, providing a molecular basis for the observed mutagenicity of the adduct. nih.gov Furthermore, these constructs are essential substrates for studying the mechanisms and efficiency of DNA repair enzymes, such as human mismatch-specific thymine-DNA glycosylase, which are responsible for recognizing and excising the εdC adduct from the genome. researchgate.netnih.gov Biophysical analyses, including mass spectrometry and enzymatic degradation methods, are used to confirm the structures of these modified oligomers. nih.gov

Table 2: Research Applications of Site-Specifically Modified Oligodeoxynucleotides Containing εdC

Research AreaApplicationKey FindingsReferences
Biochemical Studies Substrates for DNA polymerases to assess mutagenic potential.εdC can cause DNA polymerases to insert incorrect nucleotides (e.g., dAMP, dTMP), leading to transversions and transitions. nih.gov
DNA Repair Studies Substrates for DNA glycosylases to investigate repair mechanisms.εdC is a substrate for enzymes like human mismatch-specific thymine-DNA glycosylase (hTDG) and E. coli double-stranded uracil-DNA glycosylase. researchgate.netnih.gov
Structural Confirmation Analysis to confirm the integrity of the synthesized oligomer.Mass spectrometry and enzymatic digestion confirm the correct molecular mass and nucleotide composition. nih.govoup.com

Broader Implications for Genome Integrity and Molecular Biology

Role as an Endogenous DNA Lesion and its Context within Oxidative Stress and Inflammation

3,N4-Ethano-2'-deoxycytidine (εdC) is recognized as an endogenous DNA lesion, meaning it can form within the body's own cells. nih.gov Its formation is strongly linked to processes of oxidative stress and inflammation. nih.govnih.govacs.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This environment promotes lipid peroxidation (LPO), a process where oxidants damage lipids within cell membranes. nih.gov

Key products of LPO, such as trans-4-hydroxy-2-nonenal (4-HNE), are electrophilic and can react with the nitrogenous bases of DNA. nih.govacs.orgresearchgate.net Specifically, these reactive aldehydes can attack the deoxycytidine base in DNA to form the exocyclic adduct εdC. nih.govresearchgate.net This establishes a direct mechanistic link between oxidative stress, lipid peroxidation, and the generation of this specific type of DNA damage.

Chronic inflammation is a condition known to generate a high level of oxidative stress and, consequently, LPO. nih.govresearchgate.net Therefore, tissues affected by chronic inflammatory diseases often exhibit elevated levels of etheno-DNA adducts, including εdC. nih.govacs.org For example, higher levels of εdC have been found in smooth muscle cells from human atherosclerotic plaques, a condition characterized by chronic inflammation. nih.gov Furthermore, lifestyle factors associated with increased oxidative stress, such as cigarette smoking, have been shown to correlate with higher urinary excretion of εdC, reinforcing its role as a biomarker for this type of systemic stress. nih.govacs.org

The endogenous nature of εdC means there is a constant "background" level of this lesion in the DNA of healthy individuals, arising from normal metabolic processes. nih.gov The presence of this background damage underscores the importance of efficient DNA repair mechanisms to maintain genomic integrity.

Contributions to Fundamental Understanding of DNA Damage Response Pathways

The study of 3,N4-etheno-2'-deoxycytidine (εdC) and its repair has significantly contributed to the broader understanding of the DNA damage response (DDR), a complex network of pathways that cells use to identify and correct DNA lesions. mdpi.com The existence of endogenous adducts like εdC necessitates robust repair systems to prevent the accumulation of mutations. nih.gov

Research into how cells handle εdC has illuminated the functions of specific DNA repair pathways, primarily Base Excision Repair (BER) and Direct Reversal Repair (DRR). oup.com

Base Excision Repair (BER): This pathway is a major route for the removal of etheno adducts. The process is initiated by DNA glycosylases, which recognize and excise the damaged base. mdpi.comoup.com Several DNA glycosylases have been identified to act on εC, including human G/T(U) mismatch-DNA glycosylase (TDG), single-strand selective monofunctional uracil (B121893) DNA glycosylase (SMUG1), and methyl-CpG binding domain 4 (MBD4). oup.comresearchgate.netresearchgate.net The study of how these enzymes recognize the εC lesion, which causes significant helical destabilization but only minor structural distortion, provides insight into the substrate specificity and recognition mechanisms of the DNA repair machinery. nih.govresearchgate.net

Direct Reversal Repair (DRR): More recent studies have shown that enzymes from the AlkB family of dioxygenases can directly repair certain etheno adducts. For instance, human ALKBH2, ALKBH3, and FTO have been shown to repair the related lesion 3,N4-etheno-5-methylcytosine (ε5mC) by removing the etheno bridge, converting it back to 5-methylcytosine (B146107). oup.comnih.gov This highlights a direct repair mechanism that avoids the creation of an intermediate abasic site, which is itself a potentially mutagenic lesion.

The study of εdC's miscoding potential further underscores the importance of its efficient repair. When DNA polymerases encounter εdC during replication, they can misincorporate nucleotides, leading to specific mutation patterns. nih.gov For example, in mammalian cells, εdC can lead to εdC→A transversions and εdC→T transitions. nih.gov Analyzing these outcomes helps to predict the mutagenic consequences of this lesion if it is not repaired and provides a deeper understanding of the fidelity of different DNA polymerases when encountering damaged templates. nih.gov

Interplay with Epigenetic Mechanisms

The formation of etheno adducts like 3,N4-etheno-2'-deoxycytidine (εdC) can intersect with epigenetic regulation, particularly DNA methylation. DNA methylation, the addition of a methyl group to cytosine to form 5-methylcytosine (5mC), is a critical epigenetic mark for regulating gene expression. nih.govyoutube.com

The connection arises because the precursor for εdC, deoxycytidine, is also the target for methylation. Furthermore, its methylated counterpart, 5mC, can also be a target for damage. The formation of an etheno adduct on a 5-methylcytosine base results in a new lesion: 3,N4-etheno-5-methylcytosine (ε5mC). nih.govacs.org Studies have shown that the N3 position of 5mC is more nucleophilic than that of dC, making it a better target for electrophilic LPO products. nih.govacs.org Consequently, ε5mC can be formed at higher frequencies than εdC in human tissues. nih.govacs.org

This interplay has several significant implications:

Perturbation of Methylation Patterns: The presence of an etheno adduct on either dC or 5mC can disrupt the normal processes of DNA methylation and demethylation. For example, the etheno modification on 5mC has been shown to block the oxidative activity of TET enzymes, which are responsible for initiating the demethylation process. oup.comnih.gov This blockage could potentially lead to the persistence of an altered epigenetic state.

Influence on DNA Repair: The epigenetic status of a cytosine can influence its repair. A link has been suggested because the methyl-CpG binding domain protein 4 (MBD4), a DNA glycosylase involved in repairing T/G mismatches that arise from the deamination of 5mC, also participates in the BER of εC. acs.orgoup.com This suggests a coordinated response to both genetic and epigenetic insults at CpG sites.

Gene Expression Changes: Some studies have observed an inverse correlation between the levels of the related adduct 1,N6-etheno-2'-deoxyadenosine (εdA) and the methylation levels of certain tumor suppressor genes. nih.gov While a similar significant correlation was not observed for εdC in the same study, the potential for these lesions to influence gene silencing is an active area of investigation. nih.gov The formation of ε5mC from a key epigenetic marker (5mC) directly raises the hypothesis that this lesion could perturb the DNA methylation status and, consequently, alter gene expression. nih.govacs.org

Table 1: Correlation between Etheno-DNA Adducts and DNA Methylation Levels of Specific Genes

Etheno AdductGeneCorrelation with DNA Methylation LevelSignificance (p-value)Reference
εdAP16Negative<0.05 nih.gov
εdARASSF1ANegative<0.05 nih.gov
εdAMGMTNegative<0.05 nih.gov
εdCP16No Significant Correlation>0.05 nih.gov
εdCRASSF1ANo Significant Correlation>0.05 nih.gov
εdCMGMTNo Significant Correlation>0.05 nih.gov

Utility as a Model Adduct for Studying DNA-Protein Interactions and Lesion Processing

3,N4-Ethano-2'-deoxycytidine (εdC) serves as a valuable model adduct for investigating the fundamental mechanisms of DNA-protein interactions and the cellular processing of DNA lesions. Its utility stems from several key characteristics.

Firstly, reliable chemical synthesis methods have been developed to produce εdC and its phosphoramidite (B1245037) derivative. researchgate.netnih.gov This allows for its site-specific incorporation into synthetic DNA oligonucleotides of defined sequences. nih.govacs.org These modified oligonucleotides are indispensable tools for a wide range of in vitro biochemical and biophysical studies.

Using these synthetic DNA strands, researchers can investigate:

Thermodynamic Stability: The presence of εdC dramatically destabilizes the DNA duplex. nih.govrsc.org By systematically studying oligonucleotides with the adduct placed in different sequence contexts, scientists can dissect the energetic consequences of the lesion. This thermodynamic destabilization is thought to be a key feature that contributes to the recognition of the damage by the cellular DNA repair machinery. nih.gov

Enzyme-Substrate Interactions: Site-specifically modified DNA serves as a substrate to test the activity and specificity of various DNA repair enzymes and DNA polymerases. For example, by incubating an εdC-containing oligonucleotide with a cell extract or a purified DNA glycosylase, one can measure the efficiency and kinetics of lesion removal. researchgate.netresearchgate.net Similarly, these templates are used in primer extension assays with different DNA polymerases to determine the miscoding frequency and the types of mutations the lesion induces. nih.gov This provides direct insight into the lesion's mutagenic potential and the fidelity of different polymerases when encountering it. nih.gov

By comparing the processing of εdC with its related adducts, such as 3,N4-ethano-2'-deoxycytidine, researchers can probe how subtle differences in adduct structure influence recognition and repair by the cellular machinery. acs.org

Table 2: Investigated Properties of 3,N4-Ethano-2'-deoxycytidine as a Model Adduct

Area of InvestigationKey FindingsTechniques UsedReference
Structural PerturbationCauses a sheared base-pair alignment; minor distortion to overall B-form helix.NMR Spectroscopy, X-ray Crystallography researchgate.netnih.gov
Thermodynamic ImpactSignificantly destabilizes the DNA duplex.UV Melting, Calorimetry nih.govrsc.org
Miscoding PotentialInduces dTMP and dAMP incorporation by DNA polymerases, leading to transitions and transversions.Primer Extension Assays, Steady-State Kinetics nih.gov
Repair Enzyme RecognitionRecognized and excised by DNA glycosylases like TDG and SMUG1.Glycosylase Activity Assays oup.comresearchgate.net

Emerging Research Frontiers and Unresolved Questions

Advanced Computational Modeling and Simulation of 3,N4-Ethano-2'-deoxycytidine-DNA Interactions

Computational approaches, particularly molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are proving indispensable in elucidating the structural and dynamic consequences of εdC incorporation into the DNA double helix. These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone.

Recent research has also utilized a combination of femtosecond fluorescence upconversion experiments and theoretical calculations to investigate the excited-state dynamics of εdC. acs.org These studies have shown that the additional etheno ring alters the photophysical properties of deoxycytidine, leading to an increased fluorescence lifetime and quantum yield. acs.org Such computational and experimental synergy provides a comprehensive picture of the adduct's behavior, which is crucial for understanding its mutagenic potential.

Future computational work is expected to focus on larger, more complex DNA sequences and the influence of flanking sequences on the structure and stability of the εdC adduct. researchgate.netmpg.de Exascale computing resources will enable longer and more complex simulations, providing deeper insights into the dynamics of DNA containing this lesion and its interaction with cellular machinery. mpg.de

Table 1: Computational and Spectroscopic Studies of 3,N4-Ethano-2'-deoxycytidine

Research Focus Techniques Used Key Findings
Solution Structure of εdC in DNA High-Resolution NMR Spectroscopy, Restrained Molecular Dynamics εdC causes a sheared base pair and a slight bend in the DNA helix, with altered hydrogen bonding. nih.govresearchgate.netnih.gov
Excited-State Dynamics Femtosecond Fluorescence Upconversion, Quantum Mechanical Calculations The etheno ring increases the fluorescence lifetime and quantum yield of deoxycytidine. acs.org

Investigation of 3,N4-Ethano-2'-deoxycytidine Processing in Diverse Biological Systems

The biological consequences of εdC are intrinsically linked to how this lesion is processed by the cellular machinery of different organisms. Research in this area aims to understand the species- and tissue-specific differences in the recognition, repair, and replication of DNA containing this adduct.

Studies have shown that εdC is an endogenous DNA adduct found in the tissues of both animals and humans, likely arising from lipid peroxidation. nih.govnih.govox.ac.uk The levels of this adduct can be significantly increased by exposure to environmental carcinogens like vinyl chloride. nih.govnih.gov

Investigations into the processing of εdC in mammalian cells have revealed its miscoding potential. In vitro studies using mammalian DNA polymerases have shown that these enzymes can incorporate incorrect nucleotides opposite the εdC lesion. nih.gov For example, DNA polymerase α can insert dTMP and dAMP, while polymerase β promotes the incorporation of dCMP and dAMP. nih.gov These miscoding events are consistent with the types of mutations observed in vivo, highlighting the direct role of DNA polymerases in the mutagenicity of εdC. nih.gov

Furthermore, the processing of εdC has been examined in the context of different cellular backgrounds. For instance, the presence of εdC in the DNA of rats exposed to vinyl chloride has been quantified in both lung and liver tissues, revealing different adduct levels in these organs. nih.gov This suggests that the metabolic activation of vinyl chloride and the subsequent formation and repair of εdC may vary between tissues.

Future research will likely expand to a wider range of organisms, including bacteria, plants, and lower eukaryotes, to provide a comparative understanding of εdC processing. Such studies will be crucial for assessing the universal and species-specific mechanisms that have evolved to deal with this type of DNA damage.

Characterization of Novel Repair Enzymes or Mechanisms Specific to Ethano Adducts

The primary defense against the mutagenic potential of εdC is its removal from DNA by repair enzymes. The base excision repair (BER) pathway is known to be a major route for the elimination of etheno adducts. nih.gov This process is initiated by DNA glycosylases that recognize the damaged base and cleave the N-glycosidic bond, creating an abasic site. nih.gov

Several DNA glycosylases have been identified that can excise εC. nih.gov For instance, human mismatch-specific thymine-DNA glycosylase (TDG) has been shown to remove εC from duplex DNA. researchgate.netresearchgate.net Interestingly, the efficiency of this removal can be influenced by the sequence context of the lesion. researchgate.net

In addition to the well-established BER pathway, research has pointed towards the involvement of other repair mechanisms. The AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases, which are known to repair certain alkylated bases, have also been implicated in the repair of etheno adducts. researchgate.netmdpi.com Studies have shown that human ALKBH2 and ALKBH3 can repair εC. mdpi.com Specifically, ALKBH2 can repair εC in both single-stranded and double-stranded DNA, while ALKBH3 activity is more restricted to single-stranded DNA. mdpi.com More recent work has also identified that FTO, another member of the AlkB family, can repair a related lesion, 3,N4-etheno-5-methylcytosine (ε5mC). oup.com

Unresolved questions remain regarding the full spectrum of enzymes capable of repairing εdC and the interplay between different repair pathways. The discovery of novel repair enzymes or alternative repair mechanisms for ethano adducts is an active area of research. Understanding these processes is fundamental to comprehending cellular defense against the genotoxic effects of these lesions.

Table 2: Enzymes Involved in the Repair of Etheno Adducts

Enzyme Family Specific Enzymes Substrate(s) Repair Pathway
DNA Glycosylases Mismatch-specific thymine-DNA glycosylase (TDG) εC Base Excision Repair (BER) researchgate.netresearchgate.net

Development of Enhanced Analytical Tools for Ultra-Sensitive Detection of 3,N4-Ethano-2'-deoxycytidine in Complex Biological Samples

Accurate and sensitive quantification of εdC in biological samples is crucial for molecular epidemiology studies and for understanding the link between exposure to carcinogens, endogenous DNA damage, and cancer risk. A variety of sophisticated analytical techniques have been developed and continue to be refined for this purpose.

Historically, 32P-postlabeling was a common method for detecting εdC, offering high sensitivity. acs.org However, this technique is time-consuming and involves the use of radioisotopes. acs.org More recently, methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have become the gold standard. acs.orgnih.gov These methods offer high specificity and sensitivity, allowing for the automated quantification of εdC in crude DNA hydrolysates. nih.gov

To further enhance sensitivity, immunoaffinity chromatography is often coupled with LC-MS/MS. nih.govnih.gov This approach utilizes monoclonal antibodies specific for εdC to enrich the adduct from complex mixtures, leading to a significant increase in detection sensitivity. nih.govnih.gov For instance, an on-line immunoaffinity chromatography-LC/ES-MS/MS method has been developed that can detect as few as 5 εdC adducts in 10⁸ normal nucleotides from a 100-microgram DNA sample. nih.gov

Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has also been employed for the ultrasensitive detection of εdC in human urine and white blood cells. nih.govresearchgate.net These methods can achieve femtomole-level detection limits, making them suitable for large-scale human biomonitoring studies. nih.gov

The future of εdC detection lies in the development of even more sensitive, high-throughput, and non-invasive methods. This could involve the refinement of existing mass spectrometry techniques, the development of novel biosensors, or the application of advanced electrochemical detection methods. oatext.com The goal is to enable the routine and accurate measurement of background and induced levels of εdC in large human populations.

Table 3: Analytical Methods for the Detection of 3,N4-Ethano-2'-deoxycytidine

Method Key Features Detection Limit
HPLC-32P-Postlabeling High sensitivity ~1 adduct in 10⁷-10⁸ nucleotides ox.ac.uk
Immunoaffinity/32P TLC More sensitive and reproducible than HPLC/32P TLC < 4 adducts/10⁹ parent deoxynucleotides nih.gov
On-line Immunoaffinity-LC/ES-MS/MS Automated, high-throughput ~5 adducts in 10⁸ normal nucleotides nih.gov

Structural Biology of DNA Polymerases and Repair Enzymes Interacting with 3,N4-Ethano-2'-deoxycytidine Adducts

Understanding the structural basis of how DNA polymerases and repair enzymes interact with εdC is fundamental to deciphering the mechanisms of its mutagenicity and repair. X-ray crystallography and NMR spectroscopy are powerful tools for visualizing these interactions at the atomic level.

While the structure of DNA containing εdC has been characterized, there is a notable absence of crystal structures of DNA polymerases or repair enzymes in complex with this specific adduct. nih.gov Obtaining such structures is a major goal in the field, as they would provide invaluable snapshots of the enzymatic machinery in action. These structures would reveal the precise atomic contacts that determine whether the adduct is bypassed, leading to a mutation, or recognized and excised by a repair enzyme.

Future research in this area will undoubtedly focus on co-crystallization of εdC-containing DNA with various DNA polymerases (such as pol α, β, and δ) and repair glycosylases (like TDG and ALKBH proteins). nih.govstonybrookmedicine.edu These structural studies, in conjunction with functional assays, will provide a complete picture of the molecular choreography that governs the fate of εdC in the cell.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.